2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a quinoline core with three methyl groups at positions 2, 2, and 4, and an amine group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization and reduction to yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of metal-modified catalysts can further optimize the reaction conditions, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: The amine group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinolines, and substituted tetrahydroquinolines, each with distinct chemical and physical properties .
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of various fine chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can form stable complexes with enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A structurally related compound with similar chemical properties but lacking the methyl groups at positions 2 and 4.
2,2,4-Trimethyl-1,2-dihydroquinoline: Another related compound with a similar core structure but differing in the degree of hydrogenation.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern and the presence of the amine group at position 6. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDUGXYOSVZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)N)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230436 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-20-0 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5969-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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